Citral oxime
CAS No.: 13372-77-5
Cat. No.: VC0523870
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13372-77-5 |
|---|---|
| Molecular Formula | C10H17NO |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | (NZ)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine |
| Standard InChI | InChI=1S/C10H17NO/c1-9(2)5-4-6-10(3)7-8-11-12/h5,7-8,12H,4,6H2,1-3H3/b10-7+,11-8- |
| Standard InChI Key | LXFKDMGMYAHNAQ-WAKDDQPJSA-N |
| Isomeric SMILES | CC(=CCC/C(=C/C=N\O)/C)C |
| SMILES | CC(=CCCC(=CC=NO)C)C |
| Canonical SMILES | CC(=CCCC(=CC=NO)C)C |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Citral oxime is formally designated as (NE)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine, with a molecular weight of 167.25 g/mol . Its structure comprises a conjugated diene system and an oxime group, which confers reactivity toward nucleophiles and electrophiles. The compound exists as a mixture of stereoisomers due to the geometric isomerism of the parent citral (neral and geranial) .
Table 1: Key Physicochemical Properties of Citral Oxime
| Property | Value | Source |
|---|---|---|
| Boiling Point | 270.3°C at 760 mmHg | |
| Density | 0.86 g/cm³ | |
| LogP (Partition Coefficient) | 3.14 | |
| Solubility | Soluble in DMSO, ethanol |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the oxime proton (δ 8.2–8.5 ppm) and the conjugated diene system (δ 5.1–5.4 ppm) . Infrared (IR) spectroscopy confirms the presence of the N–O stretch at 950–970 cm⁻¹. High-resolution mass spectrometry (HRMS) data align with the molecular formula C₁₀H₁₇NO, with an exact mass of 167.131 Da .
Synthesis and Industrial Production
Conventional Oximation Methods
The synthesis of citral oxime typically involves the reaction of citral with hydroxylamine hydrochloride under basic conditions. A representative procedure employs sodium bicarbonate (NaHCO₃) in aqueous ethanol at 50–60°C, yielding citral oxime in >85% purity . The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde group, followed by dehydration:
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis. Ball milling citral with hydroxylamine sulfate at 25 Hz for 30 minutes achieves 92% conversion, reducing waste and energy consumption compared to traditional methods . Ultrasound-assisted reactions further enhance reaction rates, completing oximation in 20 minutes with 94% yield .
Industrial-Scale Production
Large-scale synthesis utilizes continuous-flow reactors to optimize heat transfer and mixing. A patented process (CN112062691A) describes the catalytic dehydration of citral oxime to geranyl nitrile using acetic anhydride, achieving 78% yield at 125–130°C . This method addresses side reactions such as isohexenyl isoxazoline formation through precise temperature control .
Biological and Pharmacological Applications
Antimicrobial Activity
Citral oxime derivatives exhibit broad-spectrum antimicrobial effects. The phenylbutyrate oxime ester derivative demonstrates 85% inhibition of Aspergillus flavus at 50 mg/L, compared to 60% for unmodified citral oxime . This enhanced activity correlates with improved membrane penetration and disruption of fungal quorum-sensing pathways.
Table 2: Antifungal Efficacy of Citral Oxime Derivatives
| Compound | Target Fungus | EC₅₀ (mg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| Citral phenylbutyrate oxime | Aspergillus flavus | 0.05 | 85 |
| Citral oxime | Aspergillus flavus | 0.10 | 60 |
| Control (No treatment) | Aspergillus flavus | – | 0 |
Industrial and Agricultural Applications
Fragrance and Flavor Industry
Citral oxime’s lemon-like odor (detection threshold: 0.1 ppb) makes it valuable in perfumery. Ester derivatives, such as citral oxime acetate, enhance longevity in cosmetic formulations due to reduced volatility .
Agricultural Fungicides
Field trials with citral phenylbutyrate oxime ester (0.1% w/v) show 90% reduction in aflatoxin B₁ contamination in maize, outperforming commercial azole fungicides . The compound’s mode of action involves inhibition of fungal cytochrome P450 enzymes essential for ergosterol biosynthesis.
Mechanistic Insights and Comparative Analysis
Reaction Kinetics
Density Functional Theory (DFT) calculations identify the oxime’s nitrogen atom as the primary site for electrophilic attacks. The activation energy for citral oxime’s oxidation to citral oxime oxide is 45 kJ/mol, lower than analogous aldehydes due to conjugation stabilization .
Comparison with Analogous Oximes
Citral oxime’s bioactivity surpasses benzaldehyde oxime (EC₅₀: 0.12 mM vs. 0.18 mM against Staphylococcus aureus), attributed to its lipophilic terpene moiety enhancing membrane permeability .
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